Brassicasterol
Overview
Description
Mechanism of Action
Target of Action
Brassicasterol, a type of phytosterol, has been found to exert therapeutic utility against several biological targets. It has shown significant activity against Herpes Simplex Virus type 1 (HSV-1) and Mycobacterium tuberculosis (Mtb) . Additionally, it has demonstrated a considerable inhibitory property against human angiotensin-converting enzyme (ACE) , which plays a dynamic role in regulating blood pressure .
Mode of Action
The exact mechanism of action of this compound in human cells is still largely unknown. It is suggested that this compound may interact with one or more of the numerous steroid-binding proteins . In the case of HSV-1 and Mtb, molecular docking analyses propose that the mechanisms by which this compound induces anti-HSV-1 and anti-Mtb might be related to inhibiting vital enzymes involved in HSV-1 replication and Mtb cell wall biosynthesis .
Biochemical Pathways
This compound is a part of the brassinosteroids (BRs) group of phytohormones, which are essential for normal plant growth and development. They participate in the regulation of numerous vital physiological processes in plants, such as elongation, germination, photomorphogenesis, immunity, and reproductive organ development .
Pharmacokinetics
This can be influenced by several factors such as type, source, processing, preparation, delivery method, food matrix, dose, time of administration into the body, and genetic factors .
Result of Action
This compound has shown promising results in in vitro settings. It has demonstrated a remarkable antireplicative effect against HSV-1 . Moreover, it has shown an adequate level of antituberculosis activity against all examined Mtb strains . It also exhibits a significant inhibitory effect on human ACE .
Action Environment
This compound is often present in algae such as phytoplankton . In plant tissues, it occurs in five common forms: free sterols, fatty-acid esters (steryl ester), steryl glycosides, acylated steryl glycosides, and hydroxycinnamic acid steryl esters . The principal source of this compound in the environment is from marine algae . Its relatively high concentration and stability allow it to be used in the assessment of the origin of organic matter in samples, especially sediments .
Biochemical Analysis
Biochemical Properties
Brassicasterol has a low water solubility and, as a consequence, a high octanol-water partition coefficient . This means that, in most environmental systems, this compound will be associated with the solid phase . Since the molecule has a hydroxyl (-OH) group, it is frequently bound to other lipids including glycerols .
Cellular Effects
This compound exerts a therapeutic utility in an in vitro setting against herpes simplex virus type 1 (HSV-1) and Mycobacterium tuberculosis (Mtb) as well as a considerable inhibitory property against human angiotensin-converting enzyme (ACE) that plays a dynamic role in regulating blood pressure . The antireplicative effect of this compound against HSV-1 is remarkably detected . Moreover, the capacity of this compound to induce an adequate level of antituberculosis activity against all Mtb strains examined is revealed .
Molecular Mechanism
Molecular docking analyses propose that the mechanisms by which this compound induces anti-HSV-1 and anti-Mtb might be related to inhibiting vital enzymes involved in HSV-1 replication and Mtb cell wall biosynthesis .
Temporal Effects in Laboratory Settings
In anaerobic sediments and soils, this compound is stable for many hundreds of years, enabling it to be used as an indicator of past algal production .
Dosage Effects in Animal Models
While there are no specific studies detailing the dosage effects of this compound in animal models, phytosterols, including this compound, have been shown to exhibit anti-inflammatory effects in animal studies .
Metabolic Pathways
Sterols, including this compound, are precursors of a group of plant hormones, the brassinosteroids, which regulate plant growth and development . Furthermore, sterols participate in transmembrane signal transduction by forming lipid microdomains .
Transport and Distribution
This compound is predominantly found in the solid phase in most environmental systems due to its low water solubility and high octanol-water partition coefficient . This suggests that this compound is likely to be associated with the lipid components of cells and tissues.
Subcellular Localization
They regulate membrane permeability and fluidity and are the precursors of bioactive steroids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Brassicasterol can be synthesized through various chemical processes. One common method involves the extraction of phytosterols from plant sources, followed by chemical modifications to obtain this compound . The extraction process typically involves the use of solvents such as hexane at elevated temperatures (e.g., 60°C) for several hours .
Industrial Production Methods: In industrial settings, this compound is often extracted from vegetable oils or industrial wastes using supercritical fluid extraction techniques . This method is preferred due to its efficiency and environmental friendliness. The extracted phytosterols are then subjected to further purification and chemical modifications to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Brassicasterol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Brassicasterol has a wide range of scientific research applications:
Comparison with Similar Compounds
Brassicasterol is structurally similar to other phytosterols, such as:
- Cholesterol
- β-Sitosterol
- Campesterol
- Stigmasterol
- Fucosterol
- 24-Methylene Cholesterol
- 22-Dehydrocholesterol
Uniqueness: this compound is unique due to its specific synthesis by certain algae and plants, making it a valuable biomarker for environmental studies . Additionally, its dual anti-infective properties and cardiovascular protective effects distinguish it from other phytosterols .
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7+/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILXMJHPFNGGTO-ZAUYPBDWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197124 | |
Record name | Brassicasterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Brassicasterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011181 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
474-67-9 | |
Record name | Brassicasterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=474-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brassicasterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brassicasterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ergosta-5,22(E)-dien-3β-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.807 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRASSICASTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B0KG2XFOF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Brassicasterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011181 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150 - 151 °C | |
Record name | Brassicasterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011181 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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